molecular formula C15H21NO4 B15292704 Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)

Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)

Cat. No.: B15292704
M. Wt: 279.33 g/mol
InChI Key: NCCOIPIBJNNLDC-NSHDSACASA-N
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Description

Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:

    Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.

    Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.

Industrial Production Methods

Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Pregabalin Paraben Amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.

    Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.

Mechanism of Action

The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.

    Gabapentin: Another anticonvulsant with a similar mechanism of action.

    Phenibut: A GABA analog with anxiolytic and nootropic effects.

Uniqueness

Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid

InChI

InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

NCCOIPIBJNNLDC-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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